molecular formula C15H11NO5 B7964135 Methyl 4-(4-formylphenyl)-2-nitrobenzoate CAS No. 1820609-12-8

Methyl 4-(4-formylphenyl)-2-nitrobenzoate

Cat. No.: B7964135
CAS No.: 1820609-12-8
M. Wt: 285.25 g/mol
InChI Key: AKYBNHGWJOXBEH-UHFFFAOYSA-N
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Description

Methyl 4-(4-formylphenyl)-2-nitrobenzoate is an organic compound with the molecular formula C15H11NO5 It is a derivative of benzoic acid and contains both a formyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-formylphenyl)-2-nitrobenzoate typically involves a multi-step process. One common method is the nitration of methyl 4-(4-formylphenyl)benzoate, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-formylphenyl)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Methyl 4-(4-formylphenyl)-2-aminobenzoate.

    Oxidation: Methyl 4-(4-formylphenyl)-2-carboxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-formylphenyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-formylphenyl)-2-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophiles.

Comparison with Similar Compounds

Methyl 4-(4-formylphenyl)-2-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-(4-formylphenyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 4-(4-nitrophenyl)benzoate:

    Methyl 4-(4-aminophenyl)-2-nitrobenzoate: Contains an amino group instead of a formyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in the presence of both the formyl and nitro groups, which provide a combination of reactivity and functionality that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

methyl 4-(4-formylphenyl)-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-21-15(18)13-7-6-12(8-14(13)16(19)20)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYBNHGWJOXBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161928
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820609-12-8
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820609-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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